N-(3,4-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethylphenyl group, a chlorophenyl group, and a thiopheno[3,2-e]pyrimidinylthio moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiopheno[3,2-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopheno[3,2-e]pyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopheno[3,2-e]pyrimidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, prompting research into its pharmacological properties and mechanisms of action.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure might impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
- N-(3,4-dimethylphenyl)-2-[5-(4-bromophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
- N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
Uniqueness
What sets N-(3,4-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H18ClN3OS2 |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3OS2/c1-13-3-8-17(9-14(13)2)26-19(27)11-29-22-20-18(10-28-21(20)24-12-25-22)15-4-6-16(23)7-5-15/h3-10,12H,11H2,1-2H3,(H,26,27) |
InChI Key |
SGFMQMRFEKJUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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